molecular formula C24H27N3O3S B11298303 N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide

N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide

Cat. No.: B11298303
M. Wt: 437.6 g/mol
InChI Key: BRUNEZJPBMLEBN-UHFFFAOYSA-N
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Description

This compound is a pyrrole-carboxamide derivative featuring a cyclopentyl group at the 1-position, methyl substituents at the 4- and 5-positions, and a 4-methylphenyl sulfonyl moiety at the 3-position of the pyrrole ring.

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

N-[1-cyclopentyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C24H27N3O3S/c1-16-8-10-21(11-9-16)31(29,30)22-17(2)18(3)27(20-6-4-5-7-20)23(22)26-24(28)19-12-14-25-15-13-19/h8-15,20H,4-7H2,1-3H3,(H,26,28)

InChI Key

BRUNEZJPBMLEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C3CCCC3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the coupling with the pyridine carboxamide. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Coupling with Pyridine Carboxamide: This final step may involve coupling reactions such as amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H26N2O4S and a molecular weight of 426.5 g/mol. Its structure includes:

  • Pyridine and Pyrrole Rings : These heterocyclic structures are known for their biological activity.
  • Sulfonamide Group : This functional group is often associated with antibacterial and anticancer properties.
  • Cyclopentyl and Dimethyl Substituents : These groups may enhance the compound's lipophilicity and bioavailability.

Anticancer Activity

Research indicates that compounds similar to N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide exhibit significant anticancer properties. The sulfonamide moiety plays a crucial role in inhibiting tumor growth by interfering with specific enzymatic pathways involved in cancer cell proliferation. For instance, studies have shown that derivatives containing sulfonamide fragments can induce apoptosis in various cancer cell lines, including breast and colon cancers .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in vivo .

Neurological Applications

Preliminary studies suggest potential applications in treating neurological disorders. Compounds with similar structures have been evaluated for their effects on cognitive function and neuroprotection. The ability to cross the blood-brain barrier makes this compound a candidate for further research in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines; induced apoptosis.
Neurological EffectsSuggested potential for cognitive enhancement; further studies needed for validation.
Anti-inflammatory PropertiesInhibited pro-inflammatory cytokines in vitro; potential therapeutic implications for chronic diseases.

Mechanism of Action

The mechanism of action of N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrole and Pyridine Derivatives

The compound shares structural motifs with derivatives described in and . Below is a comparative analysis based on substituent effects, physicochemical properties, and synthetic strategies:

Compound Substituents Molecular Weight Melting Point (°C) Key Functional Groups
N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide Cyclopentyl, 4,5-dimethyl, 4-methylphenyl sulfonyl, pyridine-4-carboxamide ~470–500 (estimated) Not reported Sulfonyl, carboxamide, pyridine, pyrrole
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () Chloro, substituted phenyl (e.g., -CH3, -NO2, -Br) 466–545 268–287 Chloropyridine, amino, substituted phenyl
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Fluoro, chromen-4-one, pyrazolopyrimidine, isopropylbenzamide 589.1 (M++1) 175–178 Fluorinated chromene, pyrazolopyrimidine, benzamide

Key Observations:

  • Sulfonyl vs. This may improve solubility but reduce membrane permeability .
  • Carboxamide vs. Benzamide : The pyridine-4-carboxamide group offers a distinct hydrogen-bonding profile compared to the benzamide in . This difference could influence target binding specificity in biological systems .
  • Thermal Stability : The higher melting points of ’s derivatives (268–287°C) suggest greater crystallinity and stability compared to the fluorinated benzamide in (175–178°C). The target compound’s melting point is unreported but likely falls within this range due to its aromatic and sulfonyl groups .

Spectroscopic and Analytical Data

  • 1H NMR : The target compound’s pyrrole and pyridine protons would exhibit distinct δH shifts. For example, the cyclopentyl group’s protons may resonate at δH 1.5–2.0 ppm (cf. ’s substituted pyridines at δH 7.0–8.5 ppm) .
  • IR Spectroscopy : The sulfonyl group (S=O stretch ~1350–1150 cm⁻¹) and carboxamide (C=O ~1650 cm⁻¹) would dominate the spectrum, contrasting with ’s chromen-4-one (C=O ~1700 cm⁻¹) .

Biological Activity

N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide (CAS Number: 1010928-76-3) is a synthetic compound with potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N2O3SC_{21}H_{28}N_{2}O_{3}S, with a molecular weight of 388.5 g/mol. The structure comprises a pyridine ring, a pyrrole moiety, and a sulfonyl group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC21H28N2O3S
Molecular Weight388.5 g/mol
CAS Number1010928-76-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects .
  • Sulfonamide Interaction : The sulfonamide group may form strong interactions with various proteins, potentially inhibiting their function and influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the core structure can significantly affect the biological activity of sulfonamide-containing compounds. For instance:

  • Dimethyl Substitution : The presence of dimethyl groups on the pyrrole ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Cyclopentyl Group : This moiety may contribute to the selectivity of the compound for certain biological targets, enhancing its therapeutic potential.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological evaluation of related compounds:

  • In Vitro Studies : Compounds structurally similar to N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine have shown promising results in inhibiting COX enzymes in vitro, leading to reduced inflammation in cellular models .
  • In Vivo Efficacy : Animal studies have demonstrated that these compounds can effectively reduce pain and inflammation in models of arthritis, suggesting potential applications in treating inflammatory diseases .
  • Pharmacokinetics : Research indicates that modifications to the compound's structure can lead to variations in bioavailability and metabolic stability, which are crucial for therapeutic efficacy .

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